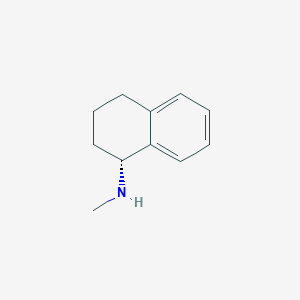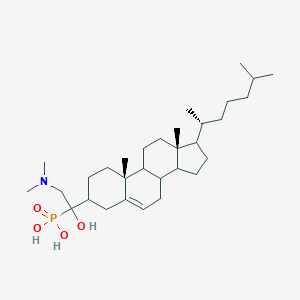
Cpdmea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cpdmea, also known as N-(2-chloro-5-pyridyl)-N,N-dimethylamine, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Cpdmea has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, Cpdmea has been investigated for its potential as a therapeutic agent for cancer, Alzheimer's disease, and other neurological disorders. In agriculture, Cpdmea has been studied for its potential as a herbicide and insecticide. In materials science, Cpdmea has been investigated for its potential as a precursor for the synthesis of various metal complexes.
Wirkmechanismus
The mechanism of action of Cpdmea is not fully understood. However, it is believed to act as an acetylcholine esterase inhibitor, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels has been linked to improvements in cognitive function and memory.
Biochemische Und Physiologische Effekte
Cpdmea has been shown to have various biochemical and physiological effects. In animal studies, Cpdmea has been shown to improve cognitive function and memory. Additionally, Cpdmea has been shown to have antiproliferative effects on cancer cells and to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Cpdmea in lab experiments is its low toxicity. Additionally, Cpdmea is relatively easy to synthesize and purify. However, one limitation of using Cpdmea in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on Cpdmea. One area of research is the development of Cpdmea derivatives with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of Cpdmea and its potential as a therapeutic agent for various diseases. Furthermore, more research is needed to explore the potential applications of Cpdmea in agriculture and materials science.
Conclusion
In conclusion, Cpdmea is a compound that has shown potential for various applications in the fields of medicinal chemistry, agriculture, and materials science. While more research is needed to fully understand its mechanism of action and potential applications, Cpdmea represents a promising area of research for the future.
Synthesemethoden
Cpdmea can be synthesized through a multistep process involving the reaction of 2-chloro-5-bromopyridine with dimethylamine followed by purification and recrystallization. The final product is a white crystalline powder with a melting point of 104-106°C.
Eigenschaften
CAS-Nummer |
120087-00-5 |
|---|---|
Produktname |
Cpdmea |
Molekularformel |
C31H56NO4P |
Molekulargewicht |
537.8 g/mol |
IUPAC-Name |
[2-(dimethylamino)-1-[(10R,13R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]-1-hydroxyethyl]phosphonic acid |
InChI |
InChI=1S/C31H56NO4P/c1-21(2)9-8-10-22(3)26-13-14-27-25-12-11-23-19-24(31(33,20-32(6)7)37(34,35)36)15-17-29(23,4)28(25)16-18-30(26,27)5/h11,21-22,24-28,33H,8-10,12-20H2,1-7H3,(H2,34,35,36)/t22-,24?,25?,26?,27?,28?,29+,30-,31?/m1/s1 |
InChI-Schlüssel |
WJBFTCUMOCAKLX-DONHXRCRSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)C(CN(C)C)(O)P(=O)(O)O)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)C(CN(C)C)(O)P(=O)(O)O)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)C(CN(C)C)(O)P(=O)(O)O)C)C |
Synonyme |
cholesterylphosphoryldimethylethanolamine CPDMEA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



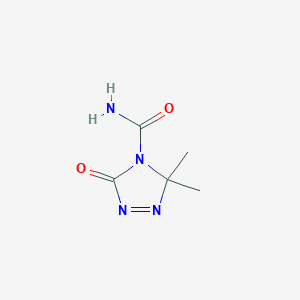
![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B56511.png)
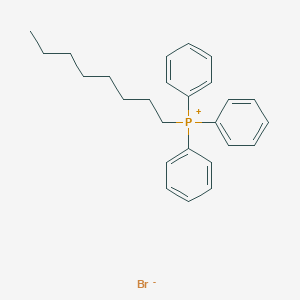
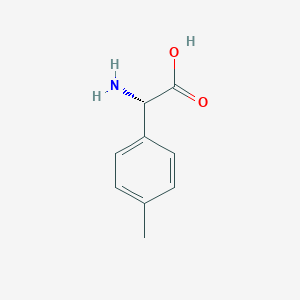
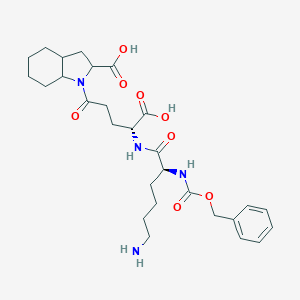
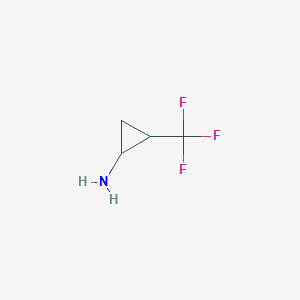

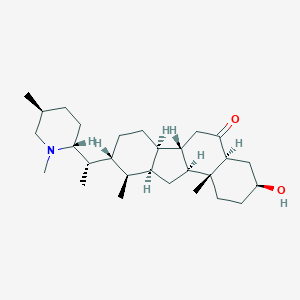

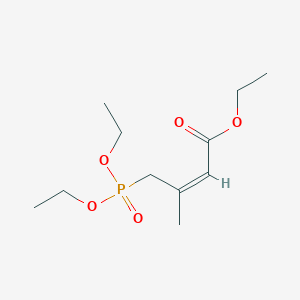

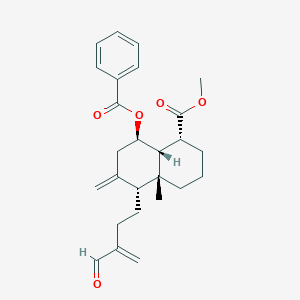
![4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B56544.png)
